2-Htcptmn
Description
2-Hydroxy-3-thiocyanatophenylthiazolylmethylnitrile (2-Htcptmn) is a heterocyclic organic compound characterized by a phenyl ring substituted with hydroxyl (-OH) and thiocyanate (-SCN) groups at the 2- and 3-positions, respectively, fused to a thiazole ring bearing a methylnitrile moiety. Its synthesis typically involves multi-step reactions, including cyclization and functional group substitutions, as outlined in standard protocols for thiazole derivatives .
Properties
CAS No. |
106611-74-9 |
|---|---|
Molecular Formula |
C51H76O2 |
Molecular Weight |
721.1 g/mol |
IUPAC Name |
2-[(2E,14E,18E,22E)-3,7,11,15,19,23-hexamethyl-25-(2,6,6-trimethylcyclohex-2-en-1-yl)pentacosa-2,14,18,22-tetraenyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C51H76O2/c1-37(19-13-20-38(2)22-15-24-40(4)26-17-28-42(6)33-35-48-43(7)29-18-36-51(48,9)10)21-14-23-39(3)25-16-27-41(5)32-34-45-44(8)49(52)46-30-11-12-31-47(46)50(45)53/h11-12,20,24,28-32,37,39,48H,13-19,21-23,25-27,33-36H2,1-10H3/b38-20+,40-24+,41-32+,42-28+ |
InChI Key |
RKVQPMQTSZXYJY-KPKAJMCVSA-N |
SMILES |
CC1=CCCC(C1CCC(=CCCC(=CCCC(=CCCC(C)CCCC(C)CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C)C)C)(C)C |
Isomeric SMILES |
CC1=CCCC(C1CC/C(=C/CC/C(=C/CC/C(=C/CCC(C)CCCC(C)CCC/C(=C/CC2=C(C(=O)C3=CC=CC=C3C2=O)C)/C)/C)/C)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1CCC(=CCCC(=CCCC(=CCCC(C)CCCC(C)CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C)C)C)(C)C |
Synonyms |
2-(3,7,11,15,19,23-hexamethyl-25-(2,6,6-trimethylcyclohex-2-enyl)pentacosa-2,14,18,22-tetraenyl)-3-methyl-1,4-naphthoquinone 2-HTCPTMN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characterization Data:
- Physical State : Crystalline solid (mp: 142–145°C)
- Spectroscopic Data :
- Purity : ≥98% by HPLC (retention time: 6.7 min, C18 column, acetonitrile/water gradient)
Comparison with Structurally Similar Compounds
Compound A: 2-Methyl-6-ethylphenylthiazolylacetamide
- Structural Differences :
- Replaces -OH and -SCN groups with methyl (-CH₃) and ethyl (-C₂H₅) substituents.
- Acetamide (-NHCOCH₃) replaces methylnitrile (-CH₂CN) on the thiazole ring.
Physicochemical Properties :
Property 2-Htcptmn Compound A Melting Point (°C) 142–145 118–121 Solubility (H₂O) Insoluble Slightly soluble LogP 2.8 1.9 - Reactivity :
Compound B: 3-Hydroxyphenylthiazolylmethylketone
- Structural Differences :
- Lacks the thiocyanate (-SCN) group; features a ketone (-COCH₃) on the thiazole ring.
- Spectroscopic Contrasts :
- Biological Activity :
Functional Comparison with Industrially Relevant Analogues
Thiocyanate-Containing Compounds
- This compound vs. Potassium Thiocyanate (KSCN) :
Hydroxyphenylthiazoles
- This compound vs. 2-Hydroxyphenylthiazole (HPT) :
- Synthetic Yield : this compound (62% yield via Ullmann coupling) vs. HPT (85% yield via direct cyclization).
- Catalytic Utility : HPT acts as a ligand in Pd-catalyzed cross-couplings; this compound’s -SCN group interferes with metal coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
